1-(1-methyl-1H-benzotriazol-5-yl)-3-pyridin-3-ylurea
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Overview
Description
1-(1-Methyl-1H-benzotriazol-5-yl)-3-pyridin-3-ylurea is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is of particular interest due to its unique structure, which combines a benzotriazole moiety with a pyridine ring through a urea linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-1H-benzotriazol-5-yl)-3-pyridin-3-ylurea typically involves the reaction of 1-methyl-1H-benzotriazole with pyridine-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with an isocyanate derivative to form the final urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methyl-1H-benzotriazol-5-yl)-3-pyridin-3-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzotriazole or pyridine moieties are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-(1-Methyl-1H-benzotriazol-5-yl)-3-pyridin-3-ylurea has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized as a corrosion inhibitor in various industrial processes, particularly in the protection of metals from corrosion.
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-benzotriazol-5-yl)-3-pyridin-3-ylurea involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of enzymes or proteins involved in cellular processes, leading to its antimicrobial or anticancer effects. The benzotriazole moiety is known to interact with metal ions, which may contribute to its role as a corrosion inhibitor.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1H-benzotriazole: A benzotriazole derivative with similar corrosion-inhibiting properties.
1-(1-Methyl-1H-benzotriazol-5-yl)methanol:
Uniqueness
1-(1-Methyl-1H-benzotriazol-5-yl)-3-pyridin-3-ylurea is unique due to its combination of a benzotriazole moiety with a pyridine ring through a urea linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other benzotriazole derivatives.
Properties
IUPAC Name |
1-(1-methylbenzotriazol-5-yl)-3-pyridin-3-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O/c1-19-12-5-4-9(7-11(12)17-18-19)15-13(20)16-10-3-2-6-14-8-10/h2-8H,1H3,(H2,15,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAYQURTCAWOJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)NC3=CN=CC=C3)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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